molecular formula C10H13FO3 B8560471 3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol

3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol

Cat. No. B8560471
M. Wt: 200.21 g/mol
InChI Key: DJGAZVNFDQBQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol is a useful research compound. Its molecular formula is C10H13FO3 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

3-fluoro-2-(3-hydroxypropyl)-6-methoxyphenol

InChI

InChI=1S/C10H13FO3/c1-14-9-5-4-8(11)7(10(9)13)3-2-6-12/h4-5,12-13H,2-3,6H2,1H3

InChI Key

DJGAZVNFDQBQEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)CCCO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 ml solution of 4.46 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde in dichloromethane there was added 10 g of (triphenylphosphoranilidene)acetic acid ethyl ester while cooling on ice. After stirring at room temperature for 30 minutes, the reaction mixture was poured into a silica gel column and elution was performed with heptane-ethyl acetate=3:1. The eluate was concentrated under reduced pressure. The residue was dissolved in 100 ml of ethyl acetate, and 1 g of 10% palladium-carbon was added prior to stirring for 7 hours at room temperature under a hydrogen atmosphere. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The residue was dissolved in 100 ml of THF, 2 g of lithium borohydride was added while cooling on ice and the mixture was stirred overnight at room temperature. After then adding 1N hydrochloric acid to the reaction mixture while cooling on ice, extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (4.78 g) as a solid.
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
[Compound]
Name
(triphenylphosphoranilidene)acetic acid ethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4.46 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde in 50 ml of dichloromethane there was added 10 g of (triphenyl phosphoranilidene)acetic acid ethyl ester while cooling on ice. After stirring at room temperature for 30 minutes, the reaction mixture was poured into a silica gel column and elution was performed with heptane-ethyl acetate=3:1. The eluate was concentrated under reduced pressure. The residue was dissolved in 100 ml of ethyl acetate, 1 g of 10% palladium-carbon was added, and the mixture was stirred at room temperature for 7 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was dissolved in 100 ml of THF, and then 2 g of lithium borohydride was added while cooling on ice and the mixture was stirred overnight at room temperature. After adding 1N hydrochloric acid to the reaction mixture while cooling on ice, extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (4.78 g) as a solid.
Quantity
4.46 g
Type
reactant
Reaction Step One
[Compound]
Name
(triphenyl phosphoranilidene)acetic acid ethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4.46 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde in 50 ml of dichloromethane there was added 10 g of (triphenyl phosphoranylidene)acetic acid ethyl ester while cooling on ice. After stirring at room temperature for 30 minutes, the reaction mixture was poured into a silica gel column and elution was performed with heptane-ethyl acetate=3:1. The eluate was concentrated under reduced pressure. The residue was dissolved in 100 ml of ethyl acetate, 1 g of 10% palladium-carbon was added, and the mixture was stirred at room temperature for 7 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was dissolved in 100 ml of THF, and then 2 g of lithium borohydride was added while cooling on ice and the mixture was stirred overnight at room temperature. After adding 1N hydrochloric acid to the reaction mixture while cooling on ice, extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (4.78 g) as a solid.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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